molecular formula C16H16FNO2 B5401949 N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide

N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B5401949
M. Wt: 273.30 g/mol
InChI Key: DVIKNMFPKPBXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as FLEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FLEA is a member of the acetanilide class of compounds, which are known for their analgesic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood, but it is believed to involve inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide may also act on other targets in the pain and inflammation pathways, such as ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to reduce pain and inflammation in animal models, with a potency similar to that of aspirin. N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is its potency as an analgesic and anti-inflammatory agent, which makes it a promising candidate for further study in these areas. Another advantage is its low toxicity profile, which makes it a safer alternative to some other compounds that have been studied for similar purposes. One limitation of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is its potential as an analgesic and anti-inflammatory agent in humans, which could be explored in clinical trials. Another area of interest is its potential as an anticonvulsant, which could be further investigated in animal models of epilepsy. Additionally, the mechanism of action of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide could be further elucidated, which could lead to the development of more potent and selective compounds in the future.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 3-fluoroaniline and 4-methoxy-3-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds through an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is typically around 70-80%, and the compound can be purified using column chromatography.

Scientific Research Applications

N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been studied for its potential as an analgesic and anti-inflammatory agent. In animal models, N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to reduce pain and inflammation, with a potency similar to that of aspirin. N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has also been investigated for its potential as an anticonvulsant, with promising results in animal models of epilepsy.

properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-8-12(6-7-15(11)20-2)9-16(19)18-14-5-3-4-13(17)10-14/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKNMFPKPBXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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